1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Description

Properties

IUPAC Name |

3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-8-5-9(2)7-12(6-8)10(13)3-4-11/h8-9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSIPBCCURESMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CCCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391383 |

Source

|

| Record name | 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349097-99-0 |

Source

|

| Record name | 3-Chloro-1-(3,5-dimethyl-1-piperidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349097-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-1-(3,5-dimethylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE CAS number 349097-99-0

An In-Depth Technical Guide to 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE (CAS 349097-99-0): Synthesis, Properties, and Applications in Chemical Synthesis

Introduction and Strategic Overview

This compound, registered under CAS number 349097-99-0, is a bifunctional organic molecule poised for significant utility in synthetic chemistry, particularly within drug discovery and materials science. As a derivative of 3,5-dimethylpiperidine, it incorporates a sterically defined and lipophilic piperidine scaffold, a privileged structure in many pharmaceuticals.[1][2] The molecule's true synthetic value, however, lies in the reactive 3-chloropropanoyl tail, which serves as an electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. This guide provides a comprehensive analysis of its synthesis, physicochemical characteristics, and strategic applications as a versatile chemical building block.

Physicochemical and Computed Properties

The fundamental properties of this compound define its behavior in a synthetic environment. These parameters are critical for solvent selection, reaction condition optimization, and purification strategies. The data, compiled from chemical supplier databases, are summarized below.[3][4][5]

| Property | Value | Source |

| CAS Number | 349097-99-0 | [3][4] |

| Molecular Formula | C₁₀H₁₈ClNO | [3][4] |

| Molecular Weight | 203.71 g/mol | [3][4] |

| Appearance | Liquid (form) | [5] |

| Predicted Boiling Point | 308.1 ± 25.0 °C | [4] |

| Predicted Density | 1.035 ± 0.06 g/cm³ | [4] |

| Topological Polar Surface Area | 20.3 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| XLogP3 | 2.0 | [3] |

Synthesis and Mechanistic Considerations

The most logical and industrially scalable synthesis of this compound is the nucleophilic acyl substitution of 3,5-dimethylpiperidine with 3-chloropropanoyl chloride. This reaction is a cornerstone of amide bond formation.

Precursor Analysis: 3,5-Dimethylpiperidine

The choice of the piperidine precursor is critical. 3,5-Dimethylpiperidine (CAS 35794-11-7) is a secondary amine, rendering it an excellent nucleophile for acylation.[6] It is typically produced via the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine).[6][7] This precursor exists as two diastereomers: a chiral trans-(R,R)/(S,S) pair and an achiral cis-(R,S) form.[7][8][9] For most applications as a building block, a mixture of cis- and trans- isomers is utilized. Its role as an intermediate is well-established in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][10]

Caption: Synthetic pathway from 3,5-Lutidine to the target compound.

Proposed Synthetic Protocol

This protocol describes a robust method for the acylation of 3,5-dimethylpiperidine. Every step is designed to maximize yield and purity while ensuring safe handling of the reagents.

1. Reagent Preparation and Inerting:

-

A 500 mL, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The entire apparatus is flame-dried under vacuum and subsequently purged with dry nitrogen gas. This is a critical step to prevent the hydrolysis of the acyl chloride, which is highly moisture-sensitive.

-

Dissolve 3,5-dimethylpiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or THF). The base is essential to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

2. Acylation Reaction:

-

Cool the flask to 0 °C in an ice-water bath. This is a precautionary measure to control the initial exotherm of the acylation.

-

Dissolve 3-chloropropanoyl chloride (1.1 eq) in the same dry solvent and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting amine.

3. Workup and Extraction:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. If using dichloromethane, the organic layer will be the bottom layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine (to initiate drying).

-

Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) is typically effective for isolating the pure product.

-

The fractions containing the desired product are combined and the solvent is removed in vacuo to yield this compound as a pure substance.

Caption: Application workflow for generating molecular libraries.

Safety and Handling

According to available safety data, this compound is classified as a warning-level hazard. [3]

-

Hazard Statements:

-

H317: May cause an allergic skin reaction. [3][4] * H319: Causes serious eye irritation. [3][4]* Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [3][4] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][4] Handling Recommendations: Given its irritant nature and the properties of its precursors, standard laboratory precautions are required. All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from moisture and incompatible substances.

-

Conclusion

This compound is a valuable, non-commercialized chemical intermediate whose properties can be confidently inferred from its constituent parts. Its synthesis is straightforward via standard amide coupling. The true potential of this molecule lies in its capacity to act as a versatile scaffold, enabling the facile introduction of diverse chemical functionalities through nucleophilic substitution at the alkyl chloride terminus. For researchers in medicinal chemistry and materials science, this compound represents a powerful tool for the systematic exploration of chemical space and the development of novel molecular entities.

References

-

Angene Chemical. 3-Chloro-1-(3,5-dimethylpiperidin-1-yl);propan-1-one. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. Available from: [Link]

-

TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available from: [Link]

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

-

PubMed Central. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Available from: [Link]

-

Wikipedia. 3,5-Dimethylpiperidine. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Piperidine. Available from: [Link]

-

PubChem - NIH. 3,5-Dimethylpiperidine | C7H15N | CID 118259. Available from: [Link]

-

Grokipedia. 3,5-Dimethylpiperidine. Available from: [Link]

-

Chem-Impex. 3,5-Dimethylpiperidine (cis- and trans- mixture). Available from: [Link]

-

TUODA INDUSTRY LIMITED. 3,5-Dimethylpiperidine | Global Chemical Supplier. Available from: [Link]

-

PrepChem.com. Synthesis of 3,3-dimethylpiperidine. Available from: [Link]

- Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

- Google Patents. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. angenechemical.com [angenechemical.com]

- 4. This compound | 349097-99-0 [amp.chemicalbook.com]

- 5. You are being redirected... [hit2lead.com]

- 6. nbinno.com [nbinno.com]

- 7. 3,5-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 8. tuodaindus.com [tuodaindus.com]

- 9. grokipedia.com [grokipedia.com]

- 10. tuodaindus.com [tuodaindus.com]

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropropanoyl)-3,5-dimethylpiperidine

Introduction

1-(3-Chloropropanoyl)-3,5-dimethylpiperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and ability to interact with biological targets. The incorporation of a 3-chloropropanoyl group introduces a reactive electrophilic site, rendering the molecule a versatile intermediate for further chemical modifications and the synthesis of more complex molecular architectures.

This technical guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical characterization to ensure the identity and purity of the final compound.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is most directly achieved through a nucleophilic acyl substitution reaction. The logical disconnection of the amide bond points to two primary starting materials: 3,5-dimethylpiperidine and 3-chloropropanoyl chloride.

Figure 1: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection of the target molecule.

3,5-Dimethylpiperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.[1] This reaction is a classic example of a Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Starting Material Profile: 3,5-Dimethylpiperidine

A thorough understanding of the starting materials is crucial for a successful synthesis.

| Property | Value |

| Chemical Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 144-156 °C |

| Density | ~0.853 g/mL at 25 °C |

| CAS Number | 35794-11-7 |

Synthesis of 3,5-Dimethylpiperidine: This starting material is commonly synthesized via the catalytic hydrogenation of 3,5-lutidine (3,5-dimethylpyridine).[1] This process typically employs catalysts such as ruthenium on a solid support under elevated temperature and pressure.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-acylation of secondary amines.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Materials:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) |

| 3,5-Dimethylpiperidine | C₇H₁₅N | 113.20 | 1.0 |

| 3-Chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 | 1.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | - |

| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | - |

| Brine (saturated NaCl) | NaCl | 58.44 | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpiperidine (1.0 eq.) and anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.2 eq.) dropwise.

-

Acylation: Slowly add 3-chloropropanoyl chloride (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture. Maintain the temperature below 5 °C during the addition. A precipitate of triethylamine hydrochloride may form.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl groups, and the two methylene groups of the chloropropanoyl moiety. The diastereotopic protons of the piperidine ring may exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the carbons of the piperidine ring, the methyl groups, and the carbons of the chloropropanoyl chain.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (203.71 g/mol ). Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) should also be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl group (C=O) typically in the region of 1630-1680 cm⁻¹.

Safety Considerations

-

3-Chloropropanoyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3,5-Dimethylpiperidine is a flammable liquid and can cause skin and eye irritation.

-

Triethylamine is a flammable and corrosive liquid with a strong odor.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All manipulations should be performed in a fume hood.

Conclusion

The synthesis of this compound is a straightforward and efficient process based on the well-established N-acylation of a secondary amine with an acyl chloride. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and development. The key to a successful synthesis lies in the use of anhydrous conditions and careful monitoring of the reaction progress. Subsequent purification and thorough analytical characterization are essential to ensure the quality of the final product.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. Available at: [Link]

Sources

A Comprehensive Spectroscopic Analysis of 1-(3-Chloropropanoyl)-3,5-dimethylpiperidine: An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(3-Chloropropanoyl)-3,5-dimethylpiperidine is a substituted piperidine derivative with potential applications in synthetic chemistry and drug development.[1][2] The structural elucidation and confirmation of this compound are paramount for its use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecule's structure and connectivity. This guide offers a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. While experimental data for this specific molecule is not widely available in public databases, this document serves as a robust predictive guide for researchers and scientists. The molecular formula is C₁₀H₁₈ClNO, with a molecular weight of 203.71 g/mol .[1][2]

Molecular Structure and Stereochemistry

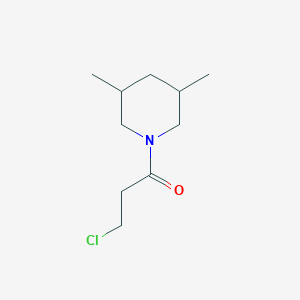

The structure of this compound presents interesting stereochemical considerations. The 3,5-dimethylpiperidine ring can exist as cis and trans diastereomers. The orientation of the methyl groups will influence the conformational dynamics of the piperidine ring and, consequently, the chemical environment of the ring protons and carbons, which will be reflected in the NMR spectra.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall magnetic environment.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.80 | t | 2H | -CH₂-Cl | Protons adjacent to the electronegative chlorine atom are deshielded. |

| ~2.90 | t | 2H | -CO-CH₂- | Protons alpha to the carbonyl group are deshielded. |

| ~1.5 - 4.5 | m | 6H | Piperidine ring protons (H2, H3, H4, H5, H6) | A complex region due to overlapping signals and diastereotopicity. The axial and equatorial protons will have different chemical shifts. |

| ~0.8 - 1.2 | d | 6H | -CH₃ | The two methyl groups on the piperidine ring. The cis/trans relationship will influence the exact chemical shift. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[4]

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using appropriate pulse sequences.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the amide is significantly deshielded. |

| ~45 - 55 | Piperidine ring carbons (C2, C6) | Carbons adjacent to the nitrogen atom. |

| ~30 - 40 | Piperidine ring carbons (C3, C5) | Methine carbons bearing the methyl groups. |

| ~30 - 40 | Piperidine ring carbon (C4) | Methylene carbon of the piperidine ring. |

| ~40 | -CH₂-Cl | Carbon attached to the electronegative chlorine. |

| ~35 | -CO-CH₂- | Carbon alpha to the carbonyl group. |

| ~15 - 25 | -CH₃ | Methyl group carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~2950 - 2850 | Strong | C-H | Alkane stretch |

| ~1650 | Strong | C=O | Amide I band (carbonyl stretch) |

| ~1450 | Medium | C-H | Methylene/Methyl bend |

| ~750 | Medium-Strong | C-Cl | Alkyl halide stretch |

The most prominent peak will be the strong absorption from the amide carbonyl group around 1650 cm⁻¹. The C-Cl stretch is also a key diagnostic peak.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 203 (for ³⁵Cl) and 205 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

-

Key Fragmentation Patterns:

-

Loss of the chlorine atom to give a fragment at m/z 168.

-

Alpha-cleavage of the piperidine ring.

-

Cleavage of the bond between the carbonyl group and the piperidine ring.

-

Caption: Predicted fragmentation pathways for this compound in MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

GC Separation:

-

Injector: Set to a temperature that ensures vaporization without decomposition (e.g., 250°C).

-

Column: Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

-

Oven Program: A temperature gradient is used to elute the compound.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

-

Detector: An electron multiplier detects the ions.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently characterize this molecule and ensure its purity and identity for further applications in drug discovery and chemical synthesis. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this class of compounds.

References

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

PubChem. 1,3-Dimethylpiperidine. [Link]

-

PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

- Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)

- Patsnap. Preparation method of N, N-dimethyl piperidine chloride salt.

-

NIST WebBook. 3,3-Dimethylpiperidine. [Link]

-

PrepChem.com. Synthesis of 3,3-dimethylpiperidine. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

ACS Publications. N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. [Link]

-

SpectraBase. 1,3-Dimethylpiperidine - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. This compound | 349097-99-0 [amp.chemicalbook.com]

- 2. This compound | 349097-99-0 [amp.chemicalbook.com]

- 3. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Purity and stability of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

An In-Depth Technical Guide to the Purity and Stability of 1-(3-CHLOROPROPANOYL)-3,5-DIMETHYLPIPERIDINE

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development and fine chemical synthesis, the reliability of a chemical intermediate is paramount. The compound this compound, a molecule possessing both a stable piperidine scaffold and a reactive chloropropanoyl functional group, serves as a versatile building block. Its purity dictates the quality of subsequent synthetic steps, while its stability determines viable storage conditions, shelf-life, and formulation strategies. This guide moves beyond mere data reporting. It is designed to provide a deep, mechanistic understanding of the factors governing the purity and stability of this key intermediate. We will explore not just what happens, but why it happens, offering field-proven insights to guide researchers in their analytical and developmental endeavors.

Molecular Profile and Synthetic Considerations

This compound (Molecular Formula: C10H18ClNO, Molecular Weight: 203.71 g/mol ) is a tertiary amide featuring a disubstituted piperidine ring.[1] The core structure's stability is contrasted by two key reactive sites: the electrophilic carbonyl carbon of the amide and the carbon atom bearing the chloro-substituent, which is susceptible to nucleophilic attack.

The most direct synthetic route involves the acylation of 3,5-dimethylpiperidine with 3-chloropropionyl chloride, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.[2][3]

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 3,5-dimethylpiperidine and residual 3-chloropropionyl chloride or its hydrolyzed form, 3-chloropropionic acid.

-

By-products: Diacylated products or products from side-reactions involving impurities in the starting materials.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, toluene, ethyl acetate).[4]

A robust purification strategy is therefore essential to control the impurity profile of the final compound.

Diagram 1: General Purification Workflow

Caption: A typical multi-step purification cascade for isolating the target compound.

Intrinsic Stability: Degradation Pathways and Mechanisms

Understanding the inherent stability of this compound is critical for defining its handling, storage, and analytical testing requirements. The molecule's degradation is primarily dictated by its amide linkage and the alkyl chloride moiety.

Hydrolytic Stability

The amide bond is the most significant hydrolytic liability. Its cleavage rate is highly dependent on pH and temperature.[5][6]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield 3,5-dimethylpiperidine and 3-chloropropionic acid.[7] This pathway can be significant even at moderately acidic pH.[7][8]

-

Base-Catalyzed Hydrolysis: In alkaline media, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This is often the dominant degradation pathway at moderate to high pH (pH > 7).[5][6] The resulting tetrahedral intermediate expels the 3,5-dimethylpiperidide anion, which is immediately protonated by water.

Thermal and Photolytic Stability

-

Thermal Degradation: The piperidine ring itself is a relatively stable six-membered heterocycle.[9][10] However, at elevated temperatures, complex degradation pathways can be initiated. For piperidine derivatives, thermal stress can lead to ring-opening reactions or elimination.[11][12] The presence of the chloropropyl group may introduce additional pathways, such as intramolecular cyclization or elimination of HCl.

-

Photostability: Chlorinated organic compounds can be susceptible to photodegradation.[13][14] High-energy light (especially UV) can induce homolytic cleavage of the C-Cl bond, generating radical intermediates.[15][16] These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradants. Therefore, protection from light is a critical handling consideration.

Oxidative Stability

The molecule is susceptible to oxidation, particularly in the presence of common oxidizing agents like hydrogen peroxide or under atmospheric oxygen over long periods.

-

N-Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form an N-oxide.

-

Reaction with Hypochlorite: If exposed to chlorine-based oxidizing agents (e.g., in chlorinated water), N-chlorination of the amide nitrogen is a potential reaction, which can alter the molecule's properties and stability.[17][18][19]

Diagram 2: Primary Degradation Pathways

Caption: Key degradation routes for the target compound under various stress conditions.

Analytical Control Strategy

A multi-faceted analytical approach is required to fully characterize the purity and stability of this compound. A stability-indicating method is one that can accurately separate the intact drug substance from its degradation products, ensuring that the analytical result is a true reflection of the compound's stability.[20][21]

Primary Technique: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the cornerstone for purity and stability testing.

-

Rationale: It offers high resolution to separate the parent compound from closely related impurities and degradation products. The amide chromophore allows for sensitive detection via UV spectrophotometry (typically ~210-230 nm).

-

Method Development: A reversed-phase C18 column is the logical starting point. A gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at neutral pH) is typically required to resolve compounds with a range of polarities, from the polar 3-chloropropionic acid to the less polar parent compound.

Supportive Techniques

-

LC-MS: Liquid Chromatography-Mass Spectrometry is indispensable for structural confirmation of degradation products observed during stability studies. It provides the molecular weight information needed to identify unknown peaks in the chromatogram.

-

NMR Spectroscopy: Nuclear Magnetic Resonance provides definitive structural elucidation of the bulk material and can be used to characterize major impurities if they are isolated.

-

Gas Chromatography (GC-FID): This technique is the standard for quantifying residual solvents from the synthesis process, which are a critical component of the overall purity assessment.[4]

Diagram 3: Analytical Workflow for Stability Studies

Caption: A logical workflow for executing and interpreting a forced degradation study.

Key Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation (stress testing) study designed to intentionally degrade the sample, thereby establishing the intrinsic stability profile and validating the analytical method's stability-indicating capabilities.[21]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

-

Test Substance: this compound

-

Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂, HPLC-grade water, acetonitrile

-

Equipment: HPLC-UV system, LC-MS system, pH meter, calibrated ovens, ICH-compliant photostability chamber.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test substance at approximately 1 mg/mL in a 50:50 acetonitrile:water diluent.

-

Time Zero (T=0) Control: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze via HPLC-UV. This serves as the baseline.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1 M HCl.

-

Incubate in a water bath at 60 °C.

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the aliquot with an equivalent amount of 1 M NaOH, dilute to the target concentration, and inject into the HPLC.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

-

Incubate at room temperature (amide hydrolysis is often fast in base).

-

Withdraw aliquots at shorter time points (e.g., 0.5, 1, 4 hours).

-

Neutralize with 1 M HCl, dilute, and inject.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Keep at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), dilute, and inject.

-

-

Thermal Degradation (Solid State):

-

Place a small amount (e.g., 10 mg) of solid material in a clear glass vial.

-

Heat in an oven at 80 °C.

-

At specified time points, dissolve the solid, dilute to the target concentration, and inject.

-

-

Photostability:

-

Expose both solid material and a solution (1 mg/mL in diluent) to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Include a dark control sample wrapped in aluminum foil.

-

After exposure, prepare samples for analysis, dilute, and inject.

-

-

Data Analysis:

-

For each condition, calculate the % remaining of the parent compound relative to the T=0 control.

-

Perform a mass balance calculation to account for the parent and all impurities.

-

Submit samples showing significant degradation for LC-MS analysis to identify the major degradants.

-

Data Summary and Interpretation

The results from a forced degradation study are best summarized in a table to provide a clear overview of the compound's liabilities.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (Hypothetical) |

| 0.5 M HCl @ 60°C | 24 | 85.2% | 3,5-Dimethylpiperidine, 3-Chloropropionic Acid |

| 0.5 M NaOH @ RT | 4 | 45.7% | 3,5-Dimethylpiperidine, 3-Chloropropionic Acid |

| 3% H₂O₂ @ RT | 24 | 96.1% | N-Oxide derivative (minor) |

| Solid @ 80°C | 72 | 99.5% | No significant degradation |

| ICH Photostability | - | 92.8% | Several minor unknown peaks (radical-related) |

Interpretation: The hypothetical data above would suggest that the compound is highly susceptible to base-catalyzed hydrolysis and moderately susceptible to acid-catalyzed hydrolysis and photolysis. It exhibits good stability against oxidation and thermal stress in the solid state. This information directly informs handling and storage recommendations.

Conclusion and Recommendations

This compound is a molecule of moderate stability. Its primary degradation pathway is the hydrolysis of the amide bond , a reaction that is significantly accelerated by both acidic and, most notably, basic conditions. The compound also exhibits some sensitivity to light.

Recommendations for Handling and Storage:

-

Storage: Store in well-sealed containers at controlled room temperature or refrigerated, protected from light.

-

pH Control: Maintain neutral pH conditions during processing, in solution, and in formulated products to minimize hydrolytic degradation. Avoid exposure to strong acids and bases.

-

Analytical Method: Employ a validated, stability-indicating reversed-phase HPLC method for all purity and stability assessments.

By understanding these fundamental chemical properties, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the success of their downstream applications.

References

-

Vankayala, R., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics. Available at: [Link]

- Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society.

-

Gryguc, M., & Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Molecular Modeling. Available at: [Link]

- Freeman, S. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

-

Pill, M. V., et al. (2019). Base-catalyzed amide bond hydrolysis at moderate pH (7

- Eriksson, M. A., et al. (1995). On the pH dependence of amide proton exchange rates in proteins. Journal of Molecular Biology.

-

Harrusi, A. (2011). Photodegradation of Chlorinated Organic Compounds in Surface Waters. Cal Poly Humboldt Digital Commons. Available at: [Link]

-

Rochelle, G. T., et al. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available at: [Link]

-

Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

- Tan, W., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry.

- Toropova, A. P., et al. (2007). Thermal oxidative degradation of polyacroleinoximes. Chemistry for Sustainable Development.

- Wang, W., et al. (2021). Photodegradation of Chlorinated Persistent Organic Pollutants (Cl-POPs) in Pearl River Suspended Particulate Matter–Water Systems. Environmental Science & Technology.

- Raghuvanshi, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Journal of Pharmaceutical Analysis.

- Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

-

Priestley, M., et al. (2018). Observations of organic and inorganic chlorinated compounds and their contribution to chlorine radical concentrations in an urban environment in northern Europe during the wintertime. Atmospheric Chemistry and Physics. Available at: [Link]

- Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.

- BenchChem. (2024). 3-Chloropropionamide | 5875-24-1.

-

Barassi, G., & Borrmann, T. (2012). On the Mechanism of Polyamide Degradation in Chlorinated Water. ResearchGate. Available at: [Link]

-

Powell, J., et al. (2015). Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study. ResearchGate. Available at: [Link]

- Powell, J., et al. (2015). Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study. Environmental Science & Technology.

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

- Gara, A., et al. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.

- Leri, A. C. (2008).

- Chen, Y., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry.

-

Ali, H., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available at: [Link]

-

Priestley, M., et al. (2018). Observations of organic and inorganic chlorinated compounds and their contribution to chlorine radical concentrations in an urban environment in northern Europe during the wintertime. ResearchGate. Available at: [Link]

- Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.

- Noël, T., et al. (2018).

-

PrepChem.com. (2023). Synthesis of 3,3-dimethylpiperidine. Available at: [Link]

- BenchChem. (2025). Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine.

- Google Patents. (2015). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Albrecht, Ł., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

-

PubChem. (2024). 3-Chloropropionyl chloride. Available at: [Link]

- Okhrimenko, D., et al. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.

- Google Patents. (2015). CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.

-

Patsnap. (2019). Preparation method of N, N-dimethyl piperidine chloride salt. Available at: [Link]

Sources

- 1. This compound | 349097-99-0 [amp.chemicalbook.com]

- 2. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uregina.ca [uregina.ca]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. researchgate.net [researchgate.net]

- 13. "Photodegradation of Chlorinated Organic Compounds in Surface Waters" by Cristina L. Tusei, Brian DiMento et al. [digitalcommons.humboldt.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ACP - Observations of organic and inorganic chlorinated compounds and their contribution to chlorine radical concentrations in an urban environment in northern Europe during the wintertime [acp.copernicus.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ajpsonline.com [ajpsonline.com]

The Pharmacological Landscape of Dimethylpiperidine Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of clinically approved therapeutics and biologically active natural products.[1][2] Its inherent structural features, including its conformational flexibility and capacity to engage in diverse molecular interactions, render it a privileged motif in the design of novel pharmacological agents.[2] Among the vast chemical space of piperidine derivatives, dimethylpiperidine compounds have emerged as a particularly intriguing class, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the pharmacological potential of dimethylpiperidine-containing compounds. We delve into their diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects, supported by quantitative data. Furthermore, this guide offers detailed, field-proven experimental protocols for the in vitro evaluation of these compounds and elucidates key signaling pathways modulated by this versatile chemical scaffold. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapeutics.

Introduction: The Significance of the Dimethylpiperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural unit in a vast number of pharmaceuticals and natural alkaloids.[1][3] The introduction of methyl groups onto the piperidine core, creating dimethylpiperidine isomers (e.g., 2,6-dimethylpiperidine, 3,5-dimethylpiperidine), significantly influences the compound's physicochemical properties, including lipophilicity, basicity, and conformational preference.[4] These modifications can profoundly impact a molecule's pharmacokinetic profile and its ability to bind to biological targets with high affinity and selectivity.[5]

The various isomers of dimethylpiperidine, such as the cis and trans forms of 3,5-dimethylpiperidine, offer distinct three-dimensional arrangements of their methyl groups, which can be strategically exploited in drug design to optimize interactions with target proteins.[6] This structural diversity makes dimethylpiperidine a versatile building block in the synthesis of novel therapeutic agents.[6]

A Spectrum of Pharmacological Activities

Dimethylpiperidine derivatives have been investigated for a wide array of pharmacological applications, demonstrating their potential to address a range of therapeutic needs.

Anticancer Activity

The piperidine moiety is a common feature in numerous anticancer drugs.[2] Dimethylpiperidine-containing compounds have shown promise in this area by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Several piperidine derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines. For instance, certain furan-pyrazole piperidine derivatives have demonstrated significant inhibitory activity against Akt1, a key protein in a signaling pathway that promotes cell survival, and have shown antiproliferative effects against human ovarian and colon cancer cells.[7]

Neuroprotective and CNS Effects

The piperidine scaffold is a well-established pharmacophore for centrally acting agents. Derivatives of 3,5-dimethylpiperidine have been investigated for their potential to treat neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8]

Antimicrobial and Antifungal Activity

Piperidine derivatives have also been explored for their potential as antimicrobial and antifungal agents. The mechanism of action for some of these compounds involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[9]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the potency of various dimethylpiperidine-containing compounds, the following table summarizes their in vitro biological activities, primarily focusing on anticancer effects. The half-maximal inhibitory concentration (IC₅₀) and growth inhibitory concentration (GI₅₀) values provide a quantitative measure of the potency of these compounds.

| Derivative Class | Target/Cell Line | Biological Activity | IC₅₀ / GI₅₀ (µM) | Reference |

| Furan-Pyrazole Piperidines | Akt1 | Enzyme Inhibition | Varies | [7] |

| Furan-Pyrazole Piperidines | OVCAR-8 (Ovarian Carcinoma) | Antiproliferative | Varies | [7] |

| Furan-pyrazole Piperidines | HCT116 (Colon Carcinoma) | Antiproliferative | Varies | [7] |

| Piperidine Derivatives | PC3 (Prostate Cancer) | Antiproliferative | 0.81 | [2] |

| Piperidine Derivatives | MGC803 (Gastric Cancer) | Antiproliferative | 1.09 | [2] |

| Piperidine Derivatives | MCF-7 (Breast Cancer) | Antiproliferative | 1.30 | [2] |

| Piperidine Derivatives | 786-0 (Kidney Cancer) | Antiproliferative | 0.4 (µg/mL) | [2] |

| Piperidine Derivatives | HT29 (Colon Cancer) | Antiproliferative | 4.1 (µg/mL) | [2] |

Experimental Protocols for In Vitro Evaluation

The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the pharmacological activity of dimethylpiperidine compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of dimethylpiperidine derivatives on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Materials:

-

Adherent cancer cell lines (e.g., MCF-7, PC3, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Dimethylpiperidine compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the dimethylpiperidine compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.[10]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.[10]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from a dose-response curve.[2]

Apoptosis Assessment by Annexin V-FITC/PI Staining

This protocol details the detection and quantification of apoptosis induced by dimethylpiperidine compounds using flow cytometry.[10]

Materials:

-

Cells treated with the dimethylpiperidine compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with the dimethylpiperidine compound for the desired time, collect both adherent and floating cells. For adherent cells, gently trypsinize.

-

Cell Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.[11]

-

Cell Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.[11]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).[11]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[10]

-

Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10] Viable cells are Annexin V- and PI- negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[11]

Signaling Pathways and Mechanisms of Action

The biological activities of dimethylpiperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways.[2] Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Several piperidine derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[9]

Caption: PI3K/Akt Signaling Pathway Inhibition.

MAPK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK/ERK) pathway is another crucial signaling cascade that regulates cell proliferation and is often hyperactivated in cancer.[12] Some bioactive compounds exert their effects by modulating this pathway.

Caption: MAPK/ERK Signaling Pathway Modulation.

Conclusion and Future Perspectives

Dimethylpiperidine compounds represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated activities across a range of disease areas, coupled with their synthetic tractability, make them an attractive focus for further research and development. Future efforts in this field should focus on the synthesis of diverse chemical libraries of dimethylpiperidine derivatives and their systematic evaluation in a broader range of biological assays. A deeper understanding of the structure-activity relationships (SAR) will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Furthermore, the exploration of novel drug delivery systems and combination therapies involving dimethylpiperidine derivatives could unlock their full therapeutic potential.

References

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

-

3,5-Dimethylpiperidine (cis- and trans- mixture). Chem-Impex. Available from: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Molecules, 27(19), 6249. Available from: [Link]

-

Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Chemical Science, 13(40), 11957–11967. Available from: [Link]

-

Quantitative bioactivity signatures of dietary supplements and natural products. (2022). bioRxiv. Available from: [Link]

-

2,6-Dimethylpiperidine. Wikipedia. Available from: [Link]

-

Petukhov, P. A., Zhang, M., Johnson, K. J., Tella, S. R., & Kozikowski, A. P. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. Available from: [Link]

-

Sadeghi, F., Afkhami, A., Madrakian, T., & Ghavami, R. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433–462. Available from: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

-

Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. (2020). International Journal of Molecular Sciences, 21(23), 9069. Available from: [Link]

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (2022). Journal of Natural Products, 85(11), 2613–2624. Available from: [Link]

-

Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer. (2021). International Journal of Molecular Sciences, 22(16), 8876. Available from: [Link]

-

Modulation of signal transduction pathways by natural compounds in cancer. (2015). Chinese journal of natural medicines, 13(10), 721–732. Available from: [Link]

-

Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders. (2023). Pharmaceuticals, 16(10), 1438. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Quantitative bioactivity signatures of dietary supplements and natural products | bioRxiv [biorxiv.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tuodaindus.com [tuodaindus.com]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer | MDPI [mdpi.com]

- 13. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Introduction: The Ubiquitous Piperidine Motif

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its prevalence in over 70 commercially available drugs, including several blockbuster pharmaceuticals, underscores its significance in the development of novel therapeutics.[3] The unique structural and physicochemical properties of the piperidine moiety contribute to its versatility as a cornerstone for drug design.[2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the core principles governing the biological activity of these compounds, examine key structural modifications, and present case studies that exemplify the power of the piperidine scaffold in modern drug discovery.

The adaptability of the piperidine ring allows it to serve as a versatile building block in the synthesis of a wide array of medicinal agents.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects.[4][5][6] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various non-covalent interactions, makes it an ideal candidate for optimizing ligand-receptor binding.[7] This guide will dissect the intricate relationship between the structure of piperidine derivatives and their biological function, providing a comprehensive resource for the rational design of next-generation therapeutics.

Core Principles of Piperidine Structure-Activity Relationships

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional structure and the nature of the substituents appended to the piperidine ring. Understanding the fundamental principles of SAR is paramount for the successful design of potent and selective drug candidates.

The Role of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a key determinant of its pharmacological properties. As a basic center, it is often protonated at physiological pH, enabling it to form crucial ionic interactions with acidic residues in the binding pockets of target proteins. This electrostatic interaction is a recurring theme in the SAR of many piperidine-containing drugs. For instance, in opioid receptor modulators, the protonated piperidine nitrogen forms a critical ionic bond with an aspartate residue in the receptor binding site.

Conformational Control and Stereochemistry

The piperidine ring can adopt various conformations, with the chair conformation being the most stable. The orientation of substituents on the ring (axial vs. equatorial) can significantly impact biological activity. Introducing chiral centers into the piperidine scaffold can lead to stereoisomers with distinct pharmacological profiles, enhancing biological activity and selectivity.[8][9] The stereochemistry of the piperidine scaffold has a profound effect on the biological activity of a drug, as different stereoisomers can exhibit varying affinities for their biological targets.[9]

Key Structural Modifications and Their Impact on Biological Activity

The systematic modification of the piperidine scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of pharmacological properties.

N-Substitution

The nitrogen atom of the piperidine ring is a common site for modification. The nature of the substituent at the N1 position can influence a compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of monoamine oxidase (MAO) inhibitors, the nature of the N-substituent was found to be critical for activity, with certain aromatic and aliphatic groups enhancing inhibitory potency.

C4-Substitution

The C4 position of the piperidine ring is another frequently modified site. Substituents at this position can project into specific regions of the receptor binding pocket, leading to enhanced affinity and selectivity. In the development of selective serotonin reuptake inhibitors (SSRIs), for instance, the introduction of an aryl group at the C4 position was instrumental in achieving high-affinity binding to the serotonin transporter.

The following diagram illustrates the key positions on the piperidine ring for chemical modification.

Caption: General structure of the piperidine scaffold highlighting key positions for substitution.

Case Studies in Piperidine-Based Drug Discovery

The versatility of the piperidine scaffold is evident in its successful application across diverse therapeutic areas.

Opioid Receptor Modulators for Pain Management

The piperidine moiety is a core structural feature of many potent analgesics, including morphine and fentanyl.[4][10] SAR studies of piperidine-based opioid receptor modulators have revealed that the 4-anilidopiperidine scaffold is a key pharmacophore for high-affinity binding to the µ-opioid receptor. Modifications to the N-substituent and the anilino group have led to the development of potent and selective analgesics with improved side-effect profiles.

Anticancer Agents

Piperidine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[11] For example, certain piperidine-containing compounds have been shown to inhibit tumor angiogenesis and reduce tumor weight in preclinical models.[12] SAR studies have identified key structural features required for anticancer activity, including the presence of specific aromatic substituents on the piperidine ring.

Central Nervous System (CNS) Active Drugs

The piperidine scaffold is a common feature in drugs targeting the CNS, including antipsychotics and antidepressants. The ability of piperidine derivatives to cross the blood-brain barrier makes them well-suited for targeting CNS receptors. For instance, the antipsychotic drug haloperidol contains a 4-substituted piperidine moiety that is crucial for its dopamine D2 receptor antagonist activity.

Experimental and Computational Methodologies in SAR Studies

A combination of experimental and computational approaches is employed to elucidate the SAR of piperidine derivatives.

Experimental Protocols

Competitive Radioligand Binding Assay: This technique is used to determine the binding affinity of a test compound for a specific receptor.

-

Step 1: Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Step 2: Incubation: Incubate the membranes with a radiolabeled ligand of known affinity and varying concentrations of the test compound.

-

Step 3: Separation: Separate the bound and free radioligand by rapid filtration.

-

Step 4: Quantification: Quantify the amount of bound radioligand using a scintillation counter.

-

Step 5: Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant).

Functional Assays: These assays measure the biological response elicited by a compound upon binding to its target. Examples include cAMP assays for G-protein coupled receptors and enzyme activity assays.

The following diagram illustrates a typical experimental workflow for SAR determination.

Caption: Experimental workflow for the determination of structure-activity relationships.

Computational Approaches

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor.[10] It provides insights into the key interactions between the ligand and the receptor, guiding the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties. These models can be used to predict the activity of novel compounds and prioritize them for synthesis.

Future Directions and Conclusion

The piperidine scaffold will undoubtedly continue to be a mainstay in drug discovery for the foreseeable future. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of piperidine derivatives with greater structural diversity.[1][13] The integration of advanced computational techniques with experimental approaches will further accelerate the discovery of new piperidine-based drugs with improved efficacy and safety profiles.

References

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Google Scholar.

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). International Journal of Novel Research and Development. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect. Retrieved from [Link]

-

Piperidine-based drug discovery - University of Arizona. (2017, June 14). University of Arizona. Retrieved from [Link]

-

Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. (2015, August 15). PubMed. Retrieved from [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. (2023, October 3). ACS Publications. Retrieved from [Link]

-

Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. (2024, April 15). PubMed. Retrieved from [Link]

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. (2023, March 15). ResearchGate. Retrieved from [Link]

-

Piperidine derivatives scope of this review. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Strategic Utility of 1-(3-Chloropropanoyl)-3,5-dimethylpiperidine in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(3-chloropropanoyl)-3,5-dimethylpiperidine, a versatile chemical building block with significant potential in medicinal chemistry and organic synthesis. By dissecting its synthesis, reactivity, and structural attributes, this document serves as a comprehensive resource for researchers aiming to leverage this molecule's unique characteristics in the design and development of novel chemical entities. The strategic incorporation of the 3,5-dimethylpiperidine moiety offers a nuanced approach to modulating physicochemical properties, while the reactive chloropropanoyl group provides a versatile handle for subsequent chemical transformations.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for orienting pharmacophoric elements in three-dimensional space.[1] Within this important class of heterocycles, substituted piperidines offer an additional layer of sophistication, allowing for fine-tuning of a molecule's steric and electronic profile.